Dithiothreitol

Drug Discovery High-Throughput Screening Enzymology

Dithiothreitol (DTT, Cleland's reagent) is a dithiol reducing agent that quantitatively reduces disulfide bonds via stable six-membered ring formation. Unlike β-mercaptoethanol, DTT exhibits 7-fold greater reducing power at lower concentrations, and unlike TCEP, it acts as a mild supercharging agent in native MS—making it the optimal choice for HTS assays and proteomics workflows where these unique properties are paramount.

Molecular Formula C4H10O2S2
Molecular Weight 154.3 g/mol
CAS No. 7634-42-6
Cat. No. B1201362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithiothreitol
CAS7634-42-6
SynonymsCleland Reagent
Cleland's Reagent
Clelands Reagent
Dithiothreitol
Reagent, Cleland
Reagent, Cleland's
Sputolysin
Molecular FormulaC4H10O2S2
Molecular Weight154.3 g/mol
Structural Identifiers
SMILESC(C(C(CS)O)O)S
InChIInChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2
InChIKeyVHJLVAABSRFDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water
Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe

Structure & Identifiers


Interactive Chemical Structure Model





Dithiothreitol (DTT, CAS 7634-42-6) Procurement Baseline: A Strong Reducing Agent for Disulfide Bond Cleavage in Biochemical Research


Dithiothreitol (DTT), also known as Cleland's reagent, is a small-molecule dithiol reducing agent with the chemical formula C₄H₁₀O₂S₂ and a molecular weight of 154.25 g/mol [1]. It is primarily utilized to reduce disulfide bonds in proteins and peptides and to protect free sulfhydryl groups from oxidation in biochemical assays . Its reducing power is driven by a favorable conformational propensity to form a stable six-membered ring upon oxidation, a property that distinguishes it from monothiol reducing agents .

Why Dithiothreitol Cannot Be Interchanged with Other Thiol-Based Reducing Agents in Critical Assays


Generic substitution of DTT with other common reducing agents like β-mercaptoethanol (β-ME) or tris(2-carboxyethyl)phosphine (TCEP) can lead to significant experimental variability and data misinterpretation. Studies show that the choice of reducing agent alters inhibitor potency (IC50) by over an order of magnitude (e.g., from ~10 μM to >200 μM) in high-throughput screening (HTS) assays [1]. Furthermore, DTT and its alternatives exhibit distinct behaviors in native mass spectrometry, with DTT acting as a mild supercharging agent while TCEP reduces charge states [2]. These functional differences, rooted in DTT's unique redox potential and ring-forming mechanism, preclude simple one-to-one replacement without rigorous re-validation of the entire assay system.

Quantitative Evidence Guide: Verifiable Performance Differentiation of Dithiothreitol Against Key Comparators


Differential Impact on Inhibitor Potency in High-Throughput Screening (HTS) Assays

The choice of reducing agent is critical for hit identification in HTS. A comparative study of DTT, β-mercaptoethanol (β-MCE), TCEP, and glutathione (GSH) against three drug target proteins revealed that the reducing agent altered inhibitor potency (IC50) from approximately 10 μM with one agent to a complete loss of inhibitory activity (IC50 > 200 μM) with another [1].

Drug Discovery High-Throughput Screening Enzymology

Native Mass Spectrometry: DTT as a Mild Supercharging Agent

In native mass spectrometry (MS), the reducing agent influences the charge-state distribution of the protein analyte. A systematic study demonstrated that increasing concentrations of DTT or β-mercaptoethanol (βME) resulted in a shift to higher charge states, whereas increasing concentrations of TCEP resulted in a shift to lower charge states [1].

Native Mass Spectrometry Protein Analysis Structural Biology

pH-Dependent Reducing Power: Limited Efficacy Below pH 7

The reducing power of DTT is limited to pH values above 7 because only the negatively charged thiolate form (-S⁻) is reactive . The pKa of DTT's thiol groups is typically 9.2 and 10.1 , which is higher than some other reducing agents.

Biochemistry Protein Chemistry Assay Development

High Purity and Solubility Specifications for Reproducible Biochemistry

Commercial DTT is available at high purity levels, with typical specifications for molecular biology grade being ≥98% by HPLC and ≥99% by titration . It exhibits high solubility in water, with a reported solubility of ≥ 200 mg/mL , which is essential for preparing concentrated stock solutions.

Biochemical Reagents Quality Control Protein Purification

Optimal Application Scenarios for Dithiothreitol Based on Verified Performance Data


High-Throughput Screening (HTS) Assay Development and Validation

DTT is a standard reducing agent in HTS assays to prevent cysteine oxidation. However, the data shows its selection is non-trivial and can drastically alter inhibitor potency (IC50) [1]. Therefore, DTT is best applied in well-validated, established HTS protocols where its effect on the assay's dynamic range and hit identification profile has been rigorously characterized. Its use requires careful control and cannot be arbitrarily substituted.

Native Mass Spectrometry Requiring Supercharging Effects

For native MS workflows where a shift to higher charge states is desired, DTT is a proven mild supercharging agent [1]. This specific, quantitative effect on charge-state distribution makes it the preferred choice over TCEP, which acts as a potent charge-reducing agent. This application leverages a unique, verifiable property of DTT.

Reduction of Disulfide Bonds in Proteins and Peptides at pH > 7

DTT is highly effective for reducing disulfide bonds in proteins and peptides when the assay or buffer system is maintained at a pH above 7 [1]. Its strong reducing power and ability to form a stable six-membered ring upon oxidation make it a robust choice for denaturing and non-denaturing protein reduction, SDS-PAGE sample preparation, and refolding studies conducted in this optimal pH range.

Protection of Free Sulfhydryl Groups in Sensitive Biomolecules

DTT is routinely used to protect free sulfhydryl groups from oxidation, thereby maintaining the reduced state of enzymes, cofactors, and other thiol-containing biomolecules [1]. Its high purity and solubility support its use in a wide range of biochemical buffers to preserve biological activity during purification, storage, and functional assays.

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